molecular formula C19H17NO2 B2648855 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 113825-76-6

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one

Cat. No. B2648855
CAS RN: 113825-76-6
M. Wt: 291.35
InChI Key: RXKPXDOWWLSZHO-UHFFFAOYSA-N
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Description

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one, also known as PHA-848125, is a small molecule compound that has been extensively studied for its potential therapeutic uses in various diseases.

Scientific Research Applications

DNA Interaction and Alkylation

  • A study by Veldhuyzen, Pande, & Rokita (2003) synthesized a 9-aminoacridine conjugate as an inducible cross-linking agent of DNA. This compound showcased the ability to form stable and labile adducts with DNA, demonstrating its potential for targeted DNA alkylation.

Fluorescence Probes

  • In research by Setsukinai et al. (2003), novel fluorescence probes based on xanthen-3-on-9-yl compounds were developed for detecting reactive oxygen species. This highlights the application of acridine derivatives in developing sensitive tools for biological and chemical research.

Synthesis and Antitumor Activity

  • A study by Su et al. (1995) focused on synthesizing acridine derivatives as potential antitumor agents. These derivatives exhibited significant antitumor efficacy, indicating the relevance of acridine compounds in cancer research and therapy.

Molecular Structure and Cytotoxic Studies

  • Satheeshkumar et al. (2016) conducted theoretical and experimental investigations on the molecular structure of a similar acridine derivative. They observed higher cytotoxicity in certain cancer cells, suggesting potential applications in cancer treatment.

Quantum Chemical Studies

  • Another study by Satheeshkumar et al. (2017) explored the quantum chemical properties of chloro- and fluorophenyl-acridin-4(1H)-one derivatives. These findings contribute to understanding the chemical reactivity and potential bioactivity of acridine derivatives.

Biological Activity against Leishmania

  • Research by Di Giorgio et al. (2003) investigated acridine derivatives for their antiproliferative properties against Leishmania infantum. This study illustrates the potential of acridine compounds as multitarget drugs in parasitology.

properties

IUPAC Name

7-phenoxy-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)22-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKPXDOWWLSZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one

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